4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride
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Overview
Description
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, a pyrazole ring, and a morpholine ring, making it a complex and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine and pyrazole rings. One common method involves the reaction of piperidine with a suitable pyrazole precursor under controlled conditions to form the desired intermediate. This intermediate is then reacted with morpholine in the presence of a coupling agent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper complexes
Solvents: Dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or piperidine derivatives .
Scientific Research Applications
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-yl)pyridine derivatives
- 1,4-disubstituted piperidines
- 4-(1H-pyrazol-3-yl)piperidine dihydrochloride
Uniqueness
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .
Properties
IUPAC Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.2ClH/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;;/h9-10,14H,1-8H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECUIGGQXBZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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